Cas no 2117-11-5 (4-Pentyn-2-ol)

4-Pentyn-2-ol (CAS 5390-04-5) is an alkyne-containing secondary alcohol with the molecular formula C₅H₈O. This compound features a terminal alkyne group and a hydroxyl group at the 2-position, making it a versatile intermediate in organic synthesis. Its reactive triple bond allows for selective functionalization via click chemistry, Sonogashira coupling, or other alkyne-specific transformations, while the hydroxyl group enables further derivatization. 4-Pentyn-2-ol is particularly useful in pharmaceutical and materials science research for constructing complex molecular architectures. Its balanced polarity ensures moderate solubility in both organic and aqueous media, facilitating diverse reaction conditions. The compound is typically handled under inert conditions due to its potential sensitivity to oxidation.
4-Pentyn-2-ol structure
4-Pentyn-2-ol structure
Product Name:4-Pentyn-2-ol
CAS No:2117-11-5
MF:C5H8O
MW:84.1164216995239
MDL:MFCD00004555
CID:84130
PubChem ID:92915
Update Time:2025-05-20

4-Pentyn-2-ol Chemical and Physical Properties

Names and Identifiers

    • (R,S)-4-Pentyn-2-ol
    • 4-Pentyn-2-ol
    • (+/-)-4-PENTYN-2-OL
    • (S)-4-PENTYN-2-OL
    • 1-methylbut-3-yn-1-ol
    • 2-methylpent-4-yn-1-ol
    • 4-Pentyne-2-ol
    • EINECS 218-321-1
    • pentyne-4-ol
    • rac-4-Pentyn-2-ol
    • EN300-102404
    • (RS)-1-PENTYN-4-OL
    • 1-methyl-3-butyn-1-ol
    • Pent-4-yn-2-ol
    • MFCD00004555
    • NS00026803
    • B5447322HJ
    • 4-Pentyn-2-ol, >=98%
    • DTXSID2022175
    • Q27274382
    • 68553-81-1
    • (RS)-4-PENTYN-2-OL
    • UNII-B5447322HJ
    • 1-pentyn-4-ol
    • NONADECANOICACIDN-METHYLAMIDE
    • 4-hydroxypentyne
    • AKOS009157029
    • P0818
    • 1-METHYL-3-BUTYNYL ALCOHOL
    • F16209
    • 4-HYDROXY-1-PENTYNE
    • NS00081587
    • J-013897
    • (+-)-4-pentyn-2-ol
    • FT-0694735
    • 4-pentin-2-ol
    • Z969111576
    • 2117-11-5
    • DB-242104
    • MDL: MFCD00004555
    • Inchi: 1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3
    • InChI Key: JTHLRRZARWSHBE-UHFFFAOYSA-N
    • SMILES: OC(C)CC#C
    • BRN: 1734245

Computed Properties

  • Exact Mass: 84.05750
  • Monoisotopic Mass: 84.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 67.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 0.892 g/mL at 25 °C(lit.)
  • Melting Point: -24.1°C (estimate)
  • Boiling Point: 126°C(lit.)
  • Flash Point: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
  • Refractive Index: n20/D 1.438(lit.)
  • Solubility: Miscible with chloroform and ethyl acetate.
  • PSA: 20.23000
  • LogP: 0.39050
  • Solubility: Not determined

4-Pentyn-2-ol Security Information

4-Pentyn-2-ol Customs Data

  • HS CODE:2905290000
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Pentyn-2-ol Pricemore >>

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4-Pentyn-2-ol Suppliers

Amadis Chemical Company Limited
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(CAS:2117-11-5)4-Pentyn-2-ol
Order Number:A1025828
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:32
Price ($):153.0
Email:sales@amadischem.com

Additional information on 4-Pentyn-2-ol

4-Pentyn-2-ol (CAS No. 2117-11-5): A Versatile Compound in Chemical and Pharmaceutical Research

4-Pentyn-2-ol (CAS No. 2117-11-5) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. This five-carbon alkyne alcohol has gained significant attention due to its unique chemical properties and potential in various synthetic pathways. In this article, we will explore the structure, synthesis, applications, and recent research developments of 4-Pentyn-2-ol.

Structure and Properties

4-Pentyn-2-ol has the molecular formula C5H8O and a molecular weight of 84.11 g/mol. The compound features a terminal alkyne group (-C≡CH) and a hydroxyl group (-OH) on the second carbon atom. This unique combination of functional groups endows 4-Pentyn-2-ol with several interesting properties, including high reactivity in various chemical reactions and the ability to participate in click chemistry, a powerful tool in organic synthesis.

The physical properties of 4-Pentyn-2-ol include a boiling point of approximately 99°C at atmospheric pressure and a melting point of -63°C. It is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), making it easy to handle in laboratory settings. The compound's low toxicity and environmental compatibility further enhance its appeal for use in both research and industrial applications.

Synthesis of 4-Pentyn-2-ol

The synthesis of 4-Pentyn-2-ol can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method provides high yields and excellent purity, making it suitable for large-scale production.

An alternative synthetic route involves the hydroboration of 4-pentyne followed by oxidation to form the alcohol. This method is particularly useful for preparing enantiomerically pure forms of 4-Pentyn-2-ol, which are essential for applications in chiral chemistry and pharmaceuticals.

Applications in Chemical Research

4-Pentyn-2-ol has found numerous applications in chemical research due to its unique reactivity. One of its most notable uses is in click chemistry, where it serves as a building block for constructing complex molecules through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This reaction is highly efficient and selective, making it an indispensable tool in organic synthesis.

Beyond click chemistry, 4-Pentyn-2-ol is also used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its ability to undergo selective functionalization reactions allows chemists to introduce specific functional groups at precise locations within complex molecular frameworks.

Pharmaceutical Applications

In the pharmaceutical industry, 4-Pentyn-2-ol has shown promise as a key intermediate in the development of new drugs. Recent studies have highlighted its potential in the synthesis of anti-inflammatory agents, antiviral compounds, and anticancer drugs. For example, researchers at the University of California have used 4-Pentyn-2-ol-based click chemistry to develop novel inhibitors of protein-protein interactions involved in cancer progression.

An important area of research involves the use of 4-Pentyn-2-ol-containing molecules as prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. By incorporating 4-Pentyn-2-ol-based linkers into prodrug designs, scientists can improve drug delivery, reduce side effects, and enhance therapeutic efficacy.

Bioconjugation and Drug Delivery

The unique reactivity of the alkyne group in 4-Pentyn-2-ol makes it an excellent candidate for bioconjugation reactions. Bioconjugation involves linking biomolecules such as proteins, antibodies, or nucleic acids to other molecules or nanoparticles to create functional bioconjugates with enhanced properties. In drug delivery systems, bioconjugates can improve targeting specificity, stability, and pharmacokinetics.

A recent study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Pentyn-2-ol strong>-based bioconjugates for targeted delivery of therapeutic agents to cancer cells. The researchers used CuAAC reactions to attach anticancer drugs to monoclonal antibodies specific for tumor markers. This approach significantly enhanced drug efficacy while minimizing toxicity to healthy tissues.

Sustainability and Green Chemistry strong> p > < p >In line with growing concerns about environmental sustainability, there is increasing interest in developing green synthetic methods for producing compounds like 4-Pentyn - 2 - ol strong>. Green chemistry principles emphasize minimizing waste generation , reducing energy consumption , and using renewable resources . Recent advances have led to more sustainable synthetic routes for 4 - Pentyn - 2 - ol strong>, including catalytic processes that use earth - abundant metals and mild reaction conditions . These developments not only reduce environmental impact but also improve economic viability . p > article > response >

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Amadis Chemical Company Limited
(CAS:2117-11-5)4-Pentyn-2-ol
A1025828
Purity:99%
Quantity:5g
Price ($):153.0
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